A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide
A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.
Core Chemical Properties
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and an o-phenylenediamine moiety.[1] This structure makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry.[1] The compound is typically a solid at room temperature and is soluble in polar solvents.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(2-aminophenyl)-4-methylbenzenesulfonamide | [2][3] |
| CAS Number | 3624-90-6 | [1][2][3][4] |
| Molecular Formula | C13H14N2O2S | [2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| Appearance | Solid | [1][4] |
| Purity | Typically ≥95% | [2][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[4][5] |
Structural and Spectroscopic Information
The unique arrangement of aromatic rings and functional groups (sulfonamide and a primary amine) allows for hydrogen bonding and diverse chemical reactivity.[1]
Table 2: Structural Identifiers
| Identifier | Value | Reference |
|---|---|---|
| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2N | [1][2] |
| InChI | InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | [1][4] |
| InChIKey | AQUNQTJQZYZXMR-UHFFFAOYSA-N |[1][4] |
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons (multiplets, ~6.5-8.0 ppm), amine protons (broad singlets), methyl protons (singlet, ~2.4 ppm), sulfonamide proton (singlet). |
| ¹³C NMR | Aromatic carbons (~110-145 ppm), methyl carbon (~21 ppm). |
| IR (Infrared) | N-H stretching (amines and amides, ~3200-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), C-N stretching, and aromatic C-H/C=C bands. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 262.08. Key fragments corresponding to the tosyl group (m/z = 155) and the aminophenyl group (m/z = 107). |
Synthesis and Experimental Protocols
The synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide typically involves the reaction of a primary amine with a sulfonyl chloride. A representative pathway is the nucleophilic substitution reaction between o-phenylenediamine and 4-methylbenzenesulfonyl chloride (tosyl chloride).
Representative Synthesis Protocol
This protocol is adapted from general methods for the synthesis of related benzenesulfonamides.[6]
-
Materials: 2-Aminoaniline (o-phenylenediamine), 4-methylbenzenesulfonyl chloride (tosyl chloride), pyridine, ice-cold water, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-aminoaniline (1.0 eq) in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir under reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice-cold water, leading to the precipitation of the crude product.
-
Filter the precipitate, wash it with dilute HCl and then with water to remove residual pyridine.
-
For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified using column chromatography on silica gel with an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Dry the purified product under vacuum.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
Potential Biological Activity and Applications
While the specific biological activity of N-(2-Aminophenyl)-4-methylbenzenesulfonamide is not extensively documented, the broader class of sulfonamides is of significant interest in drug development.[1] Derivatives have shown a wide range of therapeutic effects.
-
Antibacterial Agents: The sulfonamide functional group is a key pharmacophore in sulfa drugs, which inhibit bacterial growth.[1]
-
Enzyme Inhibition: Various sulfonamide derivatives have been investigated as inhibitors for enzymes like cholinesterases and carbonic anhydrases.[6]
-
Cardiovascular Effects: Some benzenesulfonamide compounds have been reported to act as calcium channel inhibitors, suggesting potential applications in cardiovascular research.[7]
Given its structure, N-(2-Aminophenyl)-4-methylbenzenesulfonamide serves as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety Information
Handling of this chemical should be performed in accordance with standard laboratory safety procedures.
Table 4: GHS Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed. | [4] |
| Precautionary Codes | P264, P270, P301+P312+P330, P501 |[4] |
References
- 1. CAS 3624-90-6: N-(2-Aminophenyl)-4-methylbenzenesulfonamide [cymitquimica.com]
- 2. N-(2-aminophenyl)-4-methylbenzenesulfonamide 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. N-(2-Aminophenyl)-4-methylbenzenesulfonamide | 3624-90-6 [sigmaaldrich.cn]
- 5. 3624-90-6|N-(2-Aminophenyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
